1,3,5-Trithia-2,4,6-tristannacyclohexane, 2,2,4,4,6,6-hexamethyl-

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

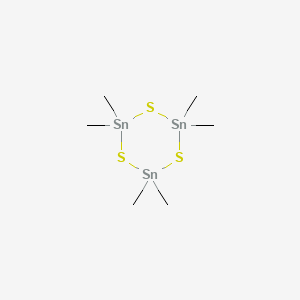

1,3,5-Trithia-2,4,6-tristannacyclohexane, 2,2,4,4,6,6-hexamethyl- (let’s call it TTHM ) is a chemical compound with the following formula: C₆H₁₈S₃Sn₃ . Its molecular weight is approximately 542.532 g/mol . The compound belongs to the class of dialkyltin salts .

Molecular Structure Analysis

TTHM’s molecular structure consists of a cyclic hexamer containing three tin (Sn) atoms, six sulfur (S) atoms, and eighteen hydrogen (H) atoms. The hexamer forms a ring, and the tin atoms are coordinated to the sulfur atoms. The hexamethyl groups (–CH₃) attached to the tin atoms contribute to its stability and solubility .

Scientific Research Applications

Synthesis and Chemical Reactions

Preparation of Trisubstituted Triselenanes : A process for synthesizing 2,4,6-trisubstituted 1,3,5-triselenanes has been achieved using 2,2,4,4,6,6-hexamethyl-1,3,5-triselena-2,4,6-tristannacyclohexane in the presence of BF3·OEt2 and AlCl3. This method provides a convenient route for preparing these compounds (Shimada, Okuse, & Takikawa, 1992); (Shimada, Okuse, & Takikawa, 1993).

Reactivity with Nitrile Oxide : The reaction of hexamethyl-1,3,5-trithia- and 1,3,5-triselena-2,4,6-tristannins with 2,4,6-tri-t-butylbenzonitrile oxide led to the formation of oxachalcogenazastannoles, showcasing the compound's reactivity and potential for creating new chemical structures (Saito, Nakano, & Yoshioka, 2001).

Synthesis of Organostannoxane Compounds : Dimethyl(thioacetato)tin chloride underwent hydrolysis under various conditions, leading to the formation of hexamethyl-1,3,5-trithia-2,4,6-tristannacyclohexane among other products. This study provides insights into the synthesis pathways and reactivity of such compounds (Singh, Bhattacharya, Nöth, & Mayer, 2009).

Novel Metal Nanoparticle Synthesis : Amines from Tridax procumbens were found to assist in the synthesis of silver nanoparticles, with 1,3,5-Trithia-2,4,6-tristannacyclohexane, 2,2,4,4,6,6-hexamethyl being one of the novel amine derivative compounds identified. This demonstrates the compound's potential in biotechnological approaches for green chemistry technologies (Ondari, Omwenga, & Madanagopal, 2019).

properties

IUPAC Name |

2,2,4,4,6,6-hexamethyl-1,3,5,2,4,6-trithiatristanninane |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/6CH3.3S.3Sn/h6*1H3;;;;;; |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YQIJLORWJJSNCV-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C[Sn]1(S[Sn](S[Sn](S1)(C)C)(C)C)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H18S3Sn3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

542.5 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1,3,5-Trithia-2,4,6-tristannacyclohexane, 2,2,4,4,6,6-hexamethyl- | |

CAS RN |

16892-64-1 |

Source

|

| Record name | 1,3,5-Trithia-2,4,6-tristannacyclohexane, 2,2,4,4,6,6-hexamethyl- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0016892641 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![5-Acetylbenzo[d]thiazol-2(3H)-one](/img/structure/B1628166.png)

![3-[(Methylcarbamoyl)amino]thiophene-2-carboxylic acid](/img/structure/B1628168.png)

![8-Amino-2,3-dihydrobenzo[b][1,4]dioxine-5-carboxylic acid](/img/structure/B1628182.png)

![2-Amino-4-[2-(sulfooxy)ethanesulfonyl]benzoic acid](/img/structure/B1628188.png)